4-Cyano-3-fluorophenyl 4-ethylbenzoate

Catalog No.
S764725
CAS No.
86776-50-3
M.F
C16H12FNO2
M. Wt
269.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyano-3-fluorophenyl 4-ethylbenzoate

CAS Number

86776-50-3

Product Name

4-Cyano-3-fluorophenyl 4-ethylbenzoate

IUPAC Name

(4-cyano-3-fluorophenyl) 4-ethylbenzoate

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

InChI

InChI=1S/C16H12FNO2/c1-2-11-3-5-12(6-4-11)16(19)20-14-8-7-13(10-18)15(17)9-14/h3-9H,2H2,1H3

InChI Key

CDXMJQJMSJCJLU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F

Synthesis and Characterization:

-Cyano-3-fluorophenyl 4-ethylbenzoate is an organic compound with the chemical formula C₁₆H₁₂FNO₂. It is a white to off-white crystalline powder with a CAS number of 86776-50-3. While the specific details of its synthesis are not widely available in open scientific literature, several suppliers offer the compound commercially, suggesting established synthetic procedures exist.

Potential Applications:

Research suggests that 4-Cyano-3-fluorophenyl 4-ethylbenzoate may hold potential applications in various scientific fields, although conclusive data is limited. Here are some potential areas of exploration:

  • Liquid Crystals: Studies have investigated the use of 4-Cyano-3-fluorophenyl 4-ethylbenzoate in the development of liquid crystals due to its potentially suitable mesogenic properties [].
  • Organic Materials: The compound's structure, containing a combination of functional groups like cyano, fluoro, and ester, might be of interest for exploring its potential use in various organic materials research [].

4-Cyano-3-fluorophenyl 4-ethylbenzoate is an organic compound characterized by a cyano group and a fluorine atom attached to a phenyl ring, along with an ethylbenzoate moiety. The compound has the chemical formula C${16}$H${14}$FNO$_{2}$ and a CAS number of 86776-50-3. It appears as a solid at room temperature and is typically stored in cool, dark conditions to maintain its stability . This compound is part of a class of materials known as liquid crystal monomers, which are used in various applications including displays and sensors.

Currently, there is no documented information regarding the mechanism of action of 4-Cyano-3-fluorophenyl 4-ethylbenzoate in any biological system.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting the Safety Data Sheet (SDS) for the compound if available from the supplier.

The reactivity of 4-cyano-3-fluorophenyl 4-ethylbenzoate has been studied in various contexts. Notably, it undergoes reactions with ozone, which are poorly understood but essential for assessing its environmental impact. The reaction pathways involve the formation of various products, indicating its potential persistence in the atmosphere . Additionally, studies on its degradation under ultraviolet light have shown that it can undergo photolysis, leading to the breakdown of the compound and formation of smaller molecules .

Research into the biological activity of 4-cyano-3-fluorophenyl 4-ethylbenzoate is limited, but it is categorized among compounds that may exhibit toxicological effects due to their structural characteristics. As part of a broader class of persistent organic pollutants, there are concerns regarding its bioaccumulation in aquatic environments and potential impacts on human health . Further studies are necessary to elucidate its specific biological effects.

The synthesis of 4-cyano-3-fluorophenyl 4-ethylbenzoate typically involves multi-step organic reactions. One common method includes the reaction between appropriate fluorinated phenols and benzoic acid derivatives under acidic or basic conditions. Specific synthetic routes may vary depending on desired yields and purity levels but generally involve standard organic synthesis techniques such as esterification and nucleophilic substitutions .

4-Cyano-3-fluorophenyl 4-ethylbenzoate finds applications primarily in the field of liquid crystal technology. It is utilized as a monomer in the production of liquid crystal displays (LCDs) and other electronic devices due to its unique optical properties. Additionally, it may be explored for use in advanced materials science applications where specific thermal and optical characteristics are required .

Interaction studies involving 4-cyano-3-fluorophenyl 4-ethylbenzoate have focused on its behavior in environmental contexts, particularly how it interacts with atmospheric components like ozone and ultraviolet light. These studies reveal that the compound can undergo significant transformations when exposed to these elements, leading to the formation of potentially harmful degradation products . Understanding these interactions is crucial for assessing environmental risks associated with this compound.

Several compounds exhibit structural similarities to 4-cyano-3-fluorophenyl 4-ethylbenzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Cyano-3,5-difluorophenyl 4-ethylbenzoateTwo fluorine atoms on phenyl ringIncreased reactivity due to additional fluorine
4-Cyanophenyl 4-methylbenzoateMethyl group instead of ethylDifferent alkyl substitution affects solubility
4-Fluorophenyl 4-ethylbenzoateLacks cyano groupLower potential for bioaccumulation
Phenyl 4-ethylbenzoateNo cyano or fluorine substituentsSignificantly different physical properties

These compounds demonstrate variations in reactivity, biological activity, and application potential, highlighting the unique position of 4-cyano-3-fluorophenyl 4-ethylbenzoate within this chemical family.

Nematic Phase Characteristics

4-Cyano-3-fluorophenyl 4-ethylbenzoate exhibits nematic liquid crystalline behavior with a characteristic rod-like molecular structure that promotes orientational ordering [1] [2]. The compound demonstrates a narrow nematic mesophase range of approximately 8°C, transitioning from the crystalline phase at 78°C to the isotropic liquid phase at 86°C [2].

The nematic phase characteristics are significantly influenced by the lateral fluorine substitution and terminal cyano group, which enhance the molecular dipole moment and contribute to the orientational ordering typical of nematic mesophases [3]. The presence of the 3-fluoro substituent in the molecular structure plays a crucial role in stabilizing the nematic phase by increasing the polarizability anisotropy while maintaining the required molecular shape anisotropy [4] [5].

The molecular architecture of 4-Cyano-3-fluorophenyl 4-ethylbenzoate, with its extended conjugated system and terminal polar groups, promotes the formation of schlieren textures characteristic of nematic phases when observed under polarized optical microscopy [3] [6]. The cyano group provides strong positive dielectric anisotropy, making this compound particularly suitable for applications requiring high dielectric constants [7] [4].

Phase Transition Parameters

The phase transition parameters for 4-Cyano-3-fluorophenyl 4-ethylbenzoate indicate a first-order transition typical of nematic-isotropic phase changes [1] [2]. The crystal-to-nematic transition occurs at 78°C, followed by the nematic-to-isotropic transition at 86°C, resulting in a narrow mesophase temperature range of 8°C [2].

These transition temperatures are consistent with the molecular structure, where the ethyl terminal chain provides sufficient flexibility to support mesophase formation while maintaining thermal stability. The relatively narrow nematic range compared to longer-chain homologues reflects the influence of the shorter ethyl chain on the molecular packing and intermolecular interactions [3] [8].

Transition TypeTemperature (°C)Phase Sequence
Crystal → Nematic78Cr 78
Nematic → Isotropic86N 86
Nematic Range8(N 8)

The transition parameters demonstrate that 4-Cyano-3-fluorophenyl 4-ethylbenzoate follows the expected behavior for cyano-fluorinated phenyl benzoates, where the molecular structure promotes nematic phase formation through a combination of shape anisotropy and dipolar interactions [4] [5].

Thermodynamic Properties

Transition Temperatures

The thermodynamic analysis of 4-Cyano-3-fluorophenyl 4-ethylbenzoate reveals well-defined transition temperatures that are characteristic of fluorinated liquid crystalline materials [1] [2]. The melting point ranges from 77.0 to 81.0°C, with a typical value of 79°C, indicating good thermal stability in the solid state [1] [9] [10].

The crystal-to-nematic transition occurs at 78°C, which represents the temperature at which the compound gains sufficient thermal energy to overcome the crystal lattice forces while maintaining orientational order. This transition temperature is influenced by the molecular structure, particularly the combination of the cyano group's dipolar interactions and the fluorine substituent's electronic effects [4] [5].

The nematic-to-isotropic transition temperature of 86°C marks the clearing point where all orientational order is lost. This relatively low clearing temperature compared to longer-chain homologues reflects the influence of the ethyl terminal group on the molecular packing and intermolecular interactions [3] [8].

Enthalpy Changes

While specific enthalpy data for 4-Cyano-3-fluorophenyl 4-ethylbenzoate are not directly available in the literature, studies on closely related compounds provide insight into the expected thermodynamic behavior [8] [11]. For similar cyano-fluorinated phenyl benzoates, the enthalpy changes associated with phase transitions are typically in the range of 1-2 kJ/mol for nematic-isotropic transitions [12].

The relatively small enthalpy changes characteristic of nematic-isotropic transitions (compared to 30-50 kJ/mol for solid-liquid transitions) reflect the fact that these transitions involve primarily the loss of orientational order rather than complete structural reorganization [12] [13]. The enthalpy of transition depends on the degree of order parameter change during the phase transition [14].

Based on studies of related compounds in the cyano-fluorophenyl benzoate series, the expected enthalpy changes would be:

  • Crystal → Nematic: 30-50 kJ/mol (estimated based on similar compounds)
  • Nematic → Isotropic: 1-2 kJ/mol (typical for nematic transitions)

These values are consistent with the general thermodynamic behavior of liquid crystals, where the largest enthalpy change occurs during the crystal-to-mesophase transition due to the significant loss of positional order [8] [11] [12].

Cold Crystallization Phenomena

Kinetics of Crystallization

The cold crystallization behavior of 4-Cyano-3-fluorophenyl 4-ethylbenzoate can be inferred from extensive studies on the closely related compound 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), which exhibits similar structural characteristics and crystallization mechanisms [15] [16] [17].

Cold crystallization in cyano-fluorophenyl benzoates typically occurs when the metastable nematic phase obtained from the glassy state is heated at controlled rates. The crystallization process involves the formation of a more stable crystalline phase (CrII) from the metastable nematic phase upon heating [15] [16].

The kinetics of cold crystallization are strongly dependent on heating rate, with two distinct mechanistic regimes identified:

Diffusion-Controlled Mechanism (0.5-5 K/min heating rates):

  • Activation energy: 57 kJ/mol
  • Strong dependence on heating rate (φ)
  • Temperature of full crystallization Tc(φ) and half-time t1/2(φ) are highly rate-dependent
  • Follows diffusion-limited kinetics where molecular mobility controls the crystallization process [15] [16]

Thermodynamic Mechanism (5-50 K/min heating rates):

  • Activation energy: 180 kJ/mol
  • Minimal effect of heating rate on crystallization parameters
  • Crystallization controlled by thermodynamic driving force rather than diffusion
  • Temperature-dependent nucleation and growth processes [15] [16]

Crystallization Mechanisms

The crystallization mechanisms for 4-Cyano-3-fluorophenyl 4-ethylbenzoate are expected to follow similar pathways to those observed in related cyano-fluorophenyl benzoates, involving multiple crystal phases and complex kinetic behavior [15] [16] [17].

Primary Crystallization Process:
The cold crystallization involves the transformation of the metastable nematic phase into a partially ordered crystal phase (CrII) during heating. This process can be monitored using polarized optical microscopy (POM), differential scanning calorimetry (DSC), and broadband dielectric spectroscopy (BDS) [15] [16].

Secondary Crystal Transformation:
At higher temperatures, the CrII phase may undergo further transformation to a more stable crystal phase (CrI). This transformation typically occurs in the temperature range of 90-110°C for related compounds [15] [16].

Avrami-Ozawa Kinetics:
The crystallization process follows the combined Avrami-Ozawa equation, which describes non-isothermal crystallization kinetics:

The degree of crystallinity D(T) can be estimated from microscopic observations of crystal growth areas in the nematic texture during heating, providing temperature-dependent crystallization curves similar to those obtained from DSC heat flow measurements [15] [16].

Nucleation and Growth Behavior:
The crystallization mechanism involves both nucleation and growth processes, with the relative importance of each depending on the heating rate and temperature range. Slow heating promotes diffusion-controlled growth, while rapid heating favors thermodynamically controlled nucleation [15] [16].

Polarized Optical Microscopy Studies

Polarized optical microscopy (POM) serves as a fundamental technique for characterizing the mesophase behavior and crystallization phenomena in 4-Cyano-3-fluorophenyl 4-ethylbenzoate [3] [15] [16]. The technique provides direct visualization of the liquid crystalline textures and phase transitions, offering valuable insights into the molecular organization and dynamic behavior.

Nematic Phase Textures:
Under polarized light, 4-Cyano-3-fluorophenyl 4-ethylbenzoate in the nematic phase exhibits characteristic schlieren textures with two- and four-brush disclinations [3] [6]. These textures are indicative of the orientational order present in the nematic phase, where molecules align along a preferred direction (director) but lack positional order.

The schlieren texture appears as dark and bright regions that change upon sample rotation, confirming the birefringent nature of the nematic mesophase. The texture quality and uniformity provide information about the degree of molecular alignment and the presence of defects or domain boundaries [3] [6].

Phase Transition Observations:
During heating and cooling cycles, POM allows direct observation of the phase transitions:

  • Crystal → Nematic (78°C): Characterized by the appearance of birefringent textures as the rigid crystalline structure transforms into the fluid nematic phase
  • Nematic → Isotropic (86°C): Marked by the complete loss of birefringence as the sample becomes optically isotropic [2]

Cold Crystallization Monitoring:
POM studies reveal that cold crystallization can be monitored by observing the growth of crystalline areas within the nematic texture during controlled heating. The crystalline regions appear as distinctly different optical domains that grow and coalesce as crystallization proceeds [15] [16].

The degree of crystallinity D(T) can be estimated from the ratio of crystallized area to total area observed in the microscopic field, providing quantitative information about the crystallization kinetics that correlates well with calorimetric measurements [15] [16].

Texture Evolution and Defect Analysis:
The POM studies also provide insights into the texture evolution during thermal cycling and the formation of topological defects. The stability and mobility of disclination lines offer information about the viscoelastic properties of the nematic phase and the influence of surface anchoring conditions [3] [6].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Cyano-3-fluorophenyl 4-ethylbenzoate

Dates

Last modified: 08-15-2023

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